molecular formula C24H18N2O B5536090 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline

1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline

Cat. No. B5536090
M. Wt: 350.4 g/mol
InChI Key: MKABYDZHOIAGTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline has been demonstrated through various methodologies. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines can be synthesized from corresponding fluorinated [2-(o-alkynylphenyl)ethyl]amines via a one-pot procedure involving intramolecular alkyne hydroamination followed by Pd-catalyzed oxidation (Severin et al., 2010). Another example is the AgOTf-catalyzed three-component reactions of 2-alkynylbenzaldehydes, amines, and indoles, yielding 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines (Yu & Wu, 2010).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been elucidated through various spectroscopic and crystallographic methods. N-methyl-1,2-dihydro-2-benzoylmethylenequinolines, for example, show configurational dissimilarity with unmethylated congeners, as determined by NMR, UV–Vis, and X-ray methods, highlighting the importance of substitution patterns on molecular configuration (Gawinecki et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline derivatives are diverse, reflecting their complex structure. The oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes facilitates the synthesis of C1-benzyl and -benzoyl isoquinolines, showcasing the compound's versatility in forming structurally diverse derivatives (Wan et al., 2015).

Scientific Research Applications

Synthetic Chemistry Applications

1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline and its derivatives have been utilized in synthetic chemistry for the construction of complex molecular scaffolds. For example, Tao Chen et al. (2011) demonstrated a convergent construction of 1,4-dihydropyridine scaffold containing indole fragment through three-component reactions, highlighting an efficient and atom-economic synthetic strategy (Chen, Xu, Liu, & Ji, 2011). Similarly, N. Markina et al. (2011) described the synthesis of a diverse library of 1,2-dihydroisoquinolines, showcasing the versatility of these compounds in creating a wide range of derivatives (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).

Materials Science Applications

In materials science, the aggregation-enhanced emission and solid-state emission of naphthalimide derivatives, closely related to the 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline structure, have been studied. A. Srivastava et al. (2016) investigated four new 1,8-naphthalimide-based compounds, examining their nanoaggregate formation, emission intensity, and photophysical properties, which are crucial for developing advanced photonic materials (Srivastava, Singh, & Mishra, 2016).

Pharmaceutical Research Applications

The potential anticancer applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been a subject of pharmaceutical research. K. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines and evaluated their in vitro anticancer activity, discovering potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010). Another study by A. Bermejo et al. (2002) explored the antitumor targeting of the G1 phase of the cell cycle by benzoyldihydroisoquinolines and related 1-substituted isoquinolines, identifying compounds with significant cytotoxic activities (Bermejo, Andreu, Suvire, Léonce, Caignard, Renard, Pierré, Enriz, Cortes, & Cabedo, 2002).

properties

IUPAC Name

[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-5-8-17(22)14-15-23(26)21-16-19-11-4-6-12-20(19)25-21/h1-16,23,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKABYDZHOIAGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone

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